molecular formula C13H11F2NO2 B13667026 Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13667026
M. Wt: 251.23 g/mol
InChI Key: YSRGYOQTZWYTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-difluorobromobenzene with a pyrrole derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow systems and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C13H11F2NO2

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H11F2NO2/c1-7-5-11(16-12(7)13(17)18-2)8-3-4-9(14)10(15)6-8/h3-6,16H,1-2H3

InChI Key

YSRGYOQTZWYTNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.